molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Cat. No.: B103111
CAS No.: 16735-30-1
M. Wt: 253.34 g/mol
InChI Key: UFQQYJQQRYVVAN-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one has notable pharmacological potential and is used in the development of bioactive molecules. Its applications include:

    Antifungal: It has shown potential in inhibiting fungal growth.

    Antihypertensive: It may help in managing high blood pressure.

    Anticancer: Research indicates its potential in developing anticancer drugs with tumor-selective toxicity.

    Antiulcer: It has been explored for its potential in treating ulcers.

    Antipsychotic: It may have applications in managing psychiatric disorders.

    Antiviral: It has shown promise in inhibiting viral activities.

Safety and Hazards

This compound is classified as a combustible solid . It does not have a specified flash point . As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

It is suggested that the compound may display possible cholinergic properties, and potentiate dopamine while partially inhibiting serotonin .

Mode of Action

The exact mode of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not well-documented. Given its potential cholinergic properties, it might interact with cholinergic receptors, enhancing the action of acetylcholine, a key neurotransmitter. Its potential to potentiate dopamine suggests it might increase the levels or activity of dopamine, a neurotransmitter associated with reward and pleasure. Its partial inhibition of serotonin suggests it might reduce the activity of serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its potential effects on dopamine and serotonin, it might influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and other neurological functions .

Result of Action

Given its potential effects on dopamine and serotonin, it might influence mood and other neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one typically involves the reaction of benzyl chloride with methylamine, followed by the addition of phenylacetone . The reaction conditions often include the use of solvents such as toluene and catalysts like aluminum chloride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanones, alcohols, and amines, depending on the specific reaction pathway and conditions used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one include:

    2-[Benzyl(methyl)amino]-1-phenylethanol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its diverse pharmacological activities and its potential in developing bioactive molecules with applications in various fields of medicine and industry.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQYJQQRYVVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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